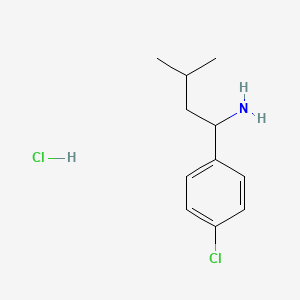

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride

Overview

Description

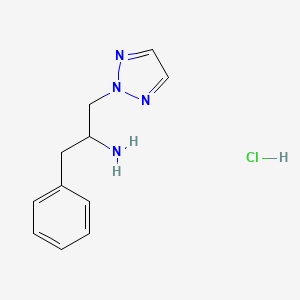

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N and its molecular weight is 234.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(4-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is involved in various chemical synthesis processes and reactions:

- Synthesis of β-Aminoketones : It has been synthesized by the Mannich reaction, a process used for creating β-aminoketones, as demonstrated in the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).

- Spectroscopic Identification and Derivatization : This compound has been identified and analyzed through various spectroscopic methods, including GC-MS, IR, NMR, and electronic absorption spectroscopy. It’s also used in derivatization processes, such as thionation and amination reactions (Nycz, Paździorek, Małecki, & Szala, 2016).

- Crystal Structure and Quantum Chemical Studies : The compound plays a role in the synthesis of novel molecules, where its crystal structure and properties are analyzed using advanced techniques like X-ray crystallography and density functional theory (Fatma et al., 2017).

Pharmacological Activity

The pharmacological applications of compounds similar to this compound are diverse:

- Enantiomer Resolution and Pharmacological Activity : Studies have focused on resolving similar compounds into enantiomers and examining their pharmacological activities. For example, the racemic 3-(p-chlorophenyl)-4-aminobutanoic acid was resolved into enantiomers, and their individual pharmacological activities were determined (Witczuk, Khaunina, & Kupryszewski, 1980).

- Monoamine Reuptake Inhibition : Analogous compounds have been evaluated for their binding affinities to monoamine transporters. Enantiomerically pure analogs have shown significant differences in binding selectivity, leading to the development of potent inhibitors for neurotransmitter transporters (Manning, Sexton, Childers, & Davies, 2009).

Chemical Reactions and Synthesis

The compound is also involved in various chemical synthesis and reactions:

- Preparation of Diketones and Thiophenes : this compound is used in the preparation of diketones and thiophenes, demonstrating its utility in complex organic synthesis processes (Freeman, Kim, & Rodríguez, 1992).

Mechanism of Action

Target of Action

The compound’s primary targets appear to be histamine H3 receptors . These receptors play a crucial role in maintaining wakefulness and are often targeted in the treatment of conditions like narcolepsy . Additionally, the compound has shown significant effects on both allergic asthma and allergic itching, suggesting it may also target receptors involved in allergic responses .

Mode of Action

The compound acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound’s interaction with histamine H3 receptors affects the histaminergic signaling pathway. This pathway plays a key role in maintaining wakefulness and alertness. By blocking the autoreceptors, the compound enhances histamine release, thereby promoting wakefulness .

Result of Action

The compound’s action results in increased wakefulness and alertness, making it useful in the treatment of conditions like narcolepsy . It also exhibits significant effects on allergic asthma and allergic itching, indicating its potential use in managing allergic responses .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of allergens can trigger allergic responses, which the compound can help manage . Additionally, factors like the patient’s overall health, other medications they may be taking, and their individual response to treatment can also influence the compound’s action and efficacy.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAKJLVNTULRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)

![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)